

Environmental fate of tebuconazole and its metabolites

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An In-Depth Technical Guide to the Environmental Fate of Tebuconazole and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the triazole fungicide tebuconazole. It covers its degradation pathways in various environmental compartments, identifies its major metabolites, and quantifies its persistence and mobility. Detailed experimental protocols based on international guidelines are provided, along with visualizations of key processes to support research and environmental risk assessment.

Abiotic Degradation

Abiotic degradation processes for tebuconazole primarily involve photolysis, as it is stable to hydrolysis.

Photodegradation in Water

Direct photolysis of tebuconazole in sunlit surface waters is generally considered a negligible degradation pathway.[1][2] However, indirect photochemical degradation is a significant route of transformation. This process is primarily driven by reactions with hydroxyl radicals (•OH) and, to a lesser extent, the triplet states of chromophoric dissolved organic matter (3CDOM*).[1][2]

Hydroxylation is a major transformation pathway, resulting from either direct attack by hydroxyl radicals or a one-electron oxidation process sensitized by dissolved organic matter.[1][2] The lifetime of tebuconazole in sunlit surface waters is highly dependent on environmental



conditions such as water depth and the concentration of dissolved organic carbon (DOC). Under favorable summer conditions in shallow waters, its half-life can be as short as one week, while under less favorable conditions, it can extend to several months.[1][2]

Hydrolysis

Tebuconazole is stable to hydrolysis in sterile aqueous buffer solutions at pH levels commonly found in the environment (pH 4, 7, and 9).[3][4] Studies have shown no significant degradation over extended periods (e.g., >1 year), indicating that hydrolysis is not a relevant degradation pathway for this compound.[3][4]

Biotic Degradation

The biodegradation of tebuconazole is a slow process, contributing to its overall persistence in the environment. The complex structure, particularly the triazole ring, is generally recalcitrant to microbial degradation.[5][6]

Aerobic Degradation in Soil

In soil, tebuconazole is degraded by microorganisms, although the rate is slow. Its half-life (DT50) in soil can vary widely, from approximately 49 to over 600 days, depending on factors such as soil type, organic matter content, temperature, and moisture.[6][7] Field studies have reported DT50 values frequently exceeding 100 days.[8] Several bacterial strains have been identified with the ability to degrade tebuconazole, including species of Enterobacter, Serratia, and Bacillus.[9][10]

Anaerobic Degradation

Information on the anaerobic degradation of tebuconazole is less prevalent, but studies under water/sediment systems suggest that degradation is also slow under these conditions.[3]

Mobility and Sorption

Tebuconazole exhibits low to moderate mobility in soil.[11][12] It tends to be strongly adsorbed to soil particles, particularly the soil organic matter fraction.[11][13] This strong sorption behavior limits its potential for leaching into groundwater.



The adsorption is inversely correlated with soil pH.[13] The primary binding mechanisms include hydrogen bonds, hydrophobic interactions, and π – π interactions with soil organic matter.[13][14]

Tebuconazole Metabolites

Several transformation products (TPs) of tebuconazole have been identified in various environmental matrices. It is important to note that some TPs may be more persistent or toxic than the parent compound.[15] The major identified metabolites are listed below:

- Hydroxy-tebuconazole (TEB-OH): A major product of photodegradation and microbial action.
 [16][17]
- Tebuconazole-carboxylic acid (TEB-COOH): Formed via oxidation of a methyl group.[8][16] [17]
- 1,2,4-Triazole: Results from the cleavage of the triazole moiety from the parent molecule.[8] [17] This metabolite is of particular concern due to its persistence and mobility.
- Tebuconazole Lactone: Identified as a metabolite in constructed wetlands.[16]
- Triazole Alanine and Triazole Acetic Acid: Metabolites found in plants.[8]
- Tebuconazole-5-keto and Tebuconazole-4-hydroxy: Other potential metabolites found in soil.

Data Presentation

Table 1: Half-Life (DT50) of Tebuconazole in Environmental Compartments



| Environmental Compartment | Condition | Half-Life (DT50) Range | References |
|------------------------------|-----------------------------------|------------------------------------|------------|
| Soil | Field Studies | 8 - 912 days (typically >100 days) | [8] |
| Soil | Laboratory Studies | 26 - 610 days | [5] |
| Soil | Laboratory (25 °C) | 158 - 198 days | [18] |
| Surface Water | Sunlit, Favorable Conditions | ~7 days | [1][2] |
| Surface Water | Sunlit, Unfavorable Conditions | Several months | [1][2] |
| Groundwater | N/A | 7 - 28 days | [12] |

Table 2: Sorption Coefficients of Tebuconazole

| Parameter | Value | Soil/Matrix | References |
|-----------|------------------------------------|---------------|------------|
| log Koc | 2.67 - 3.10 | Soil | [3] |
| KF | 1.11 - 16.85 μg1- 1/n(mL)1/ng-1 | Mineral Soils | [13] |
| KFoc | 769 μg1-1/n(mL)1/ng- 1 | Soil | [11] |
| Kd | 9.88 - 23.84 L/kg | Soil | [3] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the environmental fate of tebuconazole. These protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized for regulatory purposes.

Soil Transformation Study (OECD 307)

This study determines the rate and pathway of aerobic and anaerobic degradation in soil.



- Principle: Soil samples are treated with the test substance (typically 14C-labelled tebuconazole) and incubated in the dark under controlled temperature (e.g., 20°C) and moisture conditions.[13][19]
- Test System: A flow-through system or biometer flasks are used to trap evolved 14CO₂ and other volatile products.[20]

Procedure:

- Soil Selection: At least three different soil types are recommended to cover a range of properties (pH, organic carbon, texture).
- Application: Tebuconazole is applied to the soil samples at a rate corresponding to its maximum recommended agricultural application rate.[20]
- Incubation: Samples are incubated for up to 120 days. Duplicate flasks are removed at specified time intervals.[13][20] For anaerobic conditions, soil is flooded with water after an initial aerobic phase and purged with an inert gas.
- Analysis: Soil samples are extracted using appropriate solvents (e.g., methanol/water).[21]
 Extracts are analyzed for the parent compound and transformation products using techniques like HPLC with radiometric detection and/or LC-MS/MS.[13][21]
- Mass Balance: A mass balance is established by quantifying the applied radioactivity in extracts, soil-bound residues, and volatile traps.[2]
- Endpoints: The rate of degradation (DT50 and DT90 values) for tebuconazole and the rate of formation and decline of major metabolites are calculated using kinetic models.[13]

Adsorption/Desorption Study (OECD 106)

This study quantifies the mobility of tebuconazole in soil by measuring its sorption to soil particles.

- Principle: The batch equilibrium method is used to determine the partitioning of tebuconazole between the soil and an aqueous solution after reaching equilibrium.[3][22]
- Procedure:



- Soil Selection: A minimum of five different soil types are used, characterized by their pH,
 organic carbon content, and texture.[9]
- Equilibration: Known weights of soil are shaken with a solution of tebuconazole (in 0.01 M CaCl₂) for a predetermined equilibrium period (e.g., 48 hours) at a constant temperature.
 [9]
- Analysis: After equilibration, the suspension is centrifuged, and the aqueous phase is analyzed for the concentration of tebuconazole.[22] The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
- Desorption: The desorption phase is initiated by replacing a portion of the supernatant with a fresh solution and re-equilibrating.
- Endpoints: Adsorption (Kd, KF) and desorption coefficients are calculated. The organic carbon-normalized adsorption coefficient (Koc) is determined to compare the sorption potential across different soils.[9]

Hydrolysis Study (OECD 111)

This study assesses the abiotic degradation of tebuconazole in water as a function of pH.

- Principle: The stability of the test substance is determined in sterile aqueous buffer solutions at environmentally relevant pH values.[14]
- Procedure:
 - Test Solutions: Sterile buffer solutions at pH 4, 7, and 9 are treated with a known concentration of tebuconazole.[18]
 - Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for definitive tests if hydrolysis occurs).[12]
 - Sampling & Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.



• Endpoints: If the concentration decreases by more than 10%, hydrolysis rate constants and half-lives are calculated. For tebuconazole, results consistently show <10% degradation, indicating it is hydrolytically stable.[3]

Analytical Quantification (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard analytical technique for quantifying tebuconazole and its metabolites in environmental samples.

- Sample Preparation:
 - Soil: Extraction is typically performed with a methanol/water mixture, sometimes assisted by microwave or Soxhlet extraction.[21]
 - Water: Samples are often amended with an acid (e.g., formic acid) and can be analyzed directly or after solid-phase extraction (SPE) for pre-concentration.[15]
- Instrumentation: An HPLC system is coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.[15][21]
- Quantification: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
 Specific precursor-to-product ion transitions are monitored for tebuconazole (e.g., m/z 308 → 70) and its metabolites.[17][21] An isotopically labeled internal standard (e.g., tebuconazole-d6) is often used to ensure accuracy and correct for matrix effects.[17]

Mandatory Visualizations

Caption: Degradation pathways of tebuconazole via photodegradation and biodegradation.





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